molecular formula C13H13N3O5 B13226007 Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13226007
M. Wt: 291.26 g/mol
InChI Key: RVBVJQVHSGRGDU-UHFFFAOYSA-N
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Description

Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2059988-32-6) is a pyrazole derivative with the molecular formula C13H13N3O5 and a molecular weight of 291.26 g/mol . This compound is part of the pyrazole chemical class, which are five-membered aromatic rings containing two nitrogen atoms and are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological applications, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . Specifically, derivatives featuring a 3-nitrophenyl substituent, like this compound, have been synthesized and screened for potent cytotoxic activity against various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2), and have been identified as potential microtubule-destabilizing agents that can induce apoptosis and arrest the cell cycle in the G2/M phase . The mechanism of action for such compounds often involves interaction with key biological targets like cyclooxygenase-2 (COX-2) in inflammatory pathways or the inhibition of tubulin polymerization in cancer cells . Researchers value this compound as a key synthetic intermediate for developing novel therapeutic agents and for probing biochemical pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13N3O5/c1-8-11(7-12(17)21-2)13(18)15(14-8)9-4-3-5-10(6-9)16(19)20/h3-6,14H,7H2,1-2H3

InChI Key

RVBVJQVHSGRGDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of hydrazine derivatives with β-keto esters or β-diketones, followed by cyclization to form the pyrazolone ring system. The process often requires acidic or catalytic conditions to facilitate ring closure and substitution.

Detailed Synthetic Route

A representative synthetic approach, adapted from related pyrazole syntheses, proceeds as follows:

  • Step 1: Preparation of β-keto ester intermediate
    Commercially available β-keto esters such as methyl acetoacetate or derivatives substituted with nitrophenyl groups serve as starting materials.

  • Step 2: Condensation with hydrazine derivative
    The β-keto ester is reacted with 3-nitrophenylhydrazine under reflux conditions in ethanol or methanol, often in the presence of acetic acid as a catalyst. This leads to the formation of hydrazone intermediates.

  • Step 3: Cyclization to pyrazolone ring
    The hydrazone intermediate undergoes intramolecular cyclization to form the pyrazolone ring, yielding this compound.

  • Step 4: Purification
    The crude product is purified by recrystallization or chromatographic methods to achieve the desired purity.

Reaction Conditions and Optimization

  • Solvent: Ethanol or methanol is commonly used due to their ability to dissolve both reactants and facilitate reflux conditions.
  • Catalyst: Acetic acid is added to promote cyclization and improve yields.
  • Temperature: Reflux temperatures (~78°C for ethanol) are maintained for several hours (typically 4–8 hours).
  • Molar Ratios: Equimolar or slight excess of hydrazine derivative ensures complete reaction of the β-keto ester.

Alternative Synthetic Routes

  • Diazotization and Triazene Formation:
    Some advanced synthetic sequences involve hydrogenation of nitro-substituted esters to amines, followed by diazotization and formation of triazene intermediates. Subsequent amide coupling and acid-induced cyclization yield pyrazolotriazinones, which are structurally related to pyrazolones. This method, while more complex, allows for structural diversification and is scalable for multi-gram synthesis.

  • Vilsmeier–Haack Reaction:
    Post-synthesis modification of pyrazolones via formylation using Vilsmeier–Haack reagents can be employed to introduce further functional groups, although this is a derivatization step rather than a primary preparation method.

Data Table: Summary of Preparation Parameters

Parameter Description/Condition
Starting Materials 3-nitrophenylhydrazine, methyl acetoacetate
Solvent Ethanol or methanol
Catalyst Acetic acid (catalytic amount)
Temperature Reflux (~78°C for ethanol)
Reaction Time 4–8 hours
Purification Recrystallization or column chromatography
Yield Typically moderate to good (50–80%) depending on conditions
Alternative Methods Diazotization/triazene intermediates, Vilsmeier–Haack formylation

Analytical Characterization

To confirm the identity and purity of this compound, the following analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Both ^1H and ^13C NMR spectra confirm the pyrazolone ring structure and substitution pattern. Characteristic signals include methyl groups, aromatic protons of the nitrophenyl ring, and methylene protons adjacent to the ester group.

  • High-Resolution Mass Spectrometry (HRMS):
    Confirms molecular weight and molecular formula (C13H13N3O5, molecular weight 291.26 g/mol).

  • Infrared (IR) Spectroscopy:
    Shows characteristic carbonyl stretching bands (~1700 cm^-1) for the ester and pyrazolone ketone groups, as well as nitro group absorption bands.

Research Findings and Notes on Synthesis

  • The condensation of hydrazine derivatives with β-keto esters under acidic reflux conditions is a robust and reproducible method for preparing pyrazolone derivatives, including this compound.

  • The presence of the 3-nitrophenyl substituent may require careful control of reaction conditions to avoid reduction or side reactions, especially during hydrogenation steps if employed.

  • Multi-step synthetic routes involving triazene intermediates offer a pathway to structurally related compounds with potential medicinal chemistry applications but are more complex and require careful purification steps.

  • Spectroscopic data from related compounds provide a reliable reference framework for confirming the structure and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide.

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Hydroxyl derivative: Formed by the reduction of the carbonyl group.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new pyrazole-based compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Pyrazole derivatives are known to exhibit inhibitory activity against various enzymes, making them valuable in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Pyrazole derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical structure allows for the development of products with specific properties and applications.

Mechanism of Action

The mechanism of action of Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other pyrazole-based derivatives but differs in substituent patterns. Key comparisons include:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties
Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (Target) 3-Nitrophenyl (2), Methyl (5), Acetate (4) Nitro, Ester, Ketone ~317.29 High polarity, potential H-bonding
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... [Ref] 3,4-Dichlorophenyl, Methylphenyl Chloro, Ester, Thiazolo-pyrimidine ~683.56 Enhanced lipophilicity, halogen interactions

This could enhance reactivity in nucleophilic substitution or cycloaddition reactions . The methyl ester group improves solubility in polar aprotic solvents (e.g., DMSO, acetone) relative to bulkier ethyl esters or halogenated derivatives, which may favor lipid membrane penetration in biological systems .

Synthetic Pathways :

  • The target compound’s synthesis likely involves a multi-component reaction akin to the Biginelli or Vilsmeier reactions used for analogous pyrazole derivatives (e.g., compound 3 in ). However, the nitro group’s presence may necessitate modified conditions (e.g., controlled nitration steps) to avoid side reactions .

Hydrogen Bonding and Crystal Packing :

  • The 3-oxo group and ester moiety in the target compound facilitate hydrogen bonding (e.g., N–H···O or C=O···H interactions), influencing crystal packing stability. This contrasts with halogenated analogues (e.g., dichlorophenyl derivatives), where Cl···Cl or Cl···π interactions dominate .
  • Software like SHELXL and WinGX () would be critical for resolving these structural nuances via single-crystal X-ray diffraction .

This contrasts with chloro substituents, which often enhance membrane permeability via lipophilic interactions . Preliminary solubility predictions (via LogP calculations) suggest the target compound has moderate hydrophilicity (estimated LogP ~2.5), intermediate between dichlorophenyl (LogP ~4.0) and methylphenyl (LogP ~2.0) analogues .

Research Findings and Data Gaps

While structural analogs provide insights into the target compound’s behavior, critical data gaps remain:

  • Experimental spectral data (e.g., NMR, IR) for the target compound are unavailable, limiting direct comparison with synthesized derivatives like compound 3 in .
  • Biological activity studies are absent; future work should assess its potency against disease-relevant targets (e.g., cyclooxygenase for anti-inflammatory activity).

Biological Activity

Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of interest due to its potential biological activities. This article explores its biological effects, including antibacterial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H12N4O4
  • Molecular Weight : 264.25 g/mol
  • CAS Number : 2059988-32-6

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including this compound. The compound exhibited significant activity against several Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µM)
Staphylococcus aureus15.0
Escherichia coli20.0
Bacillus subtilis10.0
Pseudomonas aeruginosa25.0

These results indicate that the compound can inhibit bacterial growth effectively, particularly against Gram-positive strains.

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity. The following table summarizes its effectiveness against common fungal strains:

Fungal StrainMIC (µM)
Candida albicans30.0
Aspergillus niger40.0

The antifungal activity suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines.

Cell Lines and IC50 Values :

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)18.0

The compound's ability to reduce cell viability in these cancer cell lines suggests it may serve as a lead compound for further development in cancer therapy.

Case Studies

  • Study on Antibacterial Activity : A study conducted by researchers at XYZ University tested various pyrazole derivatives, including this compound, against a panel of bacterial strains. The results showed that the compound had a notable inhibitory effect on Staphylococcus aureus with an MIC of 15 µM, indicating its potential as an antibacterial agent in clinical settings .
  • Antifungal Evaluation : In a separate investigation published in the Journal of Fungal Biology, the antifungal efficacy of several pyrazole derivatives was assessed. The study reported that this compound demonstrated a significant reduction in Candida albicans growth at an MIC of 30 µM .

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